molecular formula C14H18N2O6S B2578135 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide CAS No. 941996-03-8

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide

Cat. No.: B2578135
CAS No.: 941996-03-8
M. Wt: 342.37
InChI Key: AXQWNYWLQHMECN-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide is a chemical compound with the CAS Registry Number 941996-03-8 and a molecular formula of C14H18N2O6S . It features a 1,4-dioxaspiro[4.4]nonane group, a structural motif often used in synthetic chemistry as a protected form of a carbonyl group, which can influence the compound's properties and reactivity. The molecule also contains a 3-nitrobenzenesulfonamide (nosyl) group, a functional group known in organic synthesis for its role as a versatile protecting group for amines or as a substrate in various catalytic reactions. This specific molecular architecture, combining a spirocyclic ketal with a sulfonamide, makes it a valuable intermediate for researchers in medicinal chemistry and drug discovery for the design and synthesis of novel bioactive molecules. The compound is offered with a guaranteed purity of 90% or higher and is available in multiple quantities to suit various research and development needs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6S/c17-16(18)11-4-3-5-13(8-11)23(19,20)15-9-12-10-21-14(22-12)6-1-2-7-14/h3-5,8,12,15H,1-2,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQWNYWLQHMECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide typically involves multiple steps:

  • Formation of the Spirocyclic Intermediate: : The initial step often involves the formation of the spirocyclic nonane-dioxane intermediate. This can be achieved through a cyclization reaction, where a suitable diol reacts with a ketone under acidic conditions to form the spirocyclic structure.

  • Introduction of the Nitrobenzenesulfonamide Group: : The spirocyclic intermediate is then reacted with a nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the nitrobenzenesulfonamide group. This step typically requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale batch reactors for the sulfonamide introduction. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group in N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide can undergo oxidation reactions, potentially forming nitroso or nitro derivatives under strong oxidizing conditions.

  • Reduction: : Reduction of the nitro group can lead to the formation of amines. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like sodium borohydride.

  • Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base

Major Products

    Oxidation: Nitro derivatives, nitroso derivatives

    Reduction: Amines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide has several applications in scientific research:

  • Medicinal Chemistry: : This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.

  • Materials Science: : Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

  • Industrial Chemistry: : It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes, including catalysis and the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide exerts its effects depends on its application:

  • Biological Targets: : In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with biological targets.

  • Chemical Pathways: : In materials science, its reactivity can be harnessed to form stable polymers or coatings through polymerization or cross-linking reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide with key analogs:

Compound Spiro Ring Structure Substituents Molecular Weight (g/mol) Key Properties
This compound (Target) [4.4] 3-nitrobenzenesulfonamide Not explicitly stated High rigidity; strong electron-withdrawing nitro group enhances reactivity .
(S,E)-N-methyl-N-(2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)allyl)-4-nitrobenzenesulfonamide (S08) [4.5] 4-nitrobenzenesulfonamide, methyl allyl ~450 (estimated) Lower stereochemical purity (7.4 mol% impurities in S07 synthesis) .
N-[(2S)-1,4-dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide [4.4] 3-nitrophenyl ethanediamide 349.34 (C₁₆H₁₉N₃O₆) Ethanediamide group increases hydrogen-bonding potential vs. sulfonamide .
1,4-dioxaspiro[4.4]nonane-based biolubricants (e.g., from oleic acid) [4.4] Long alkyl chains ~300–400 Enhanced low-temperature stability; used in eco-friendly lubricants .

Structural and Functional Differences

  • Nitro Group Position : The 3-nitro substitution in the target compound vs. 4-nitro in S08 alters electronic distribution. The meta position (3-nitro) may reduce steric hindrance in interactions with biological targets compared to para derivatives .
  • Functional Groups : Ethanediamide derivatives () prioritize hydrogen-bonding interactions, whereas sulfonamides (target and S08) are better suited for covalent binding (e.g., protease inhibition).

Research Findings and Contradictions

  • Enantioselectivity: highlights that spiro[4.4]nonane derivatives exhibit variable enantioselectivity depending on substituents. For instance, ((2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-diyl)bis(diphenylmethanol) achieves 100% ee for N-benzyl-3-hydroxypyrrolidine but fails for N-ethyl analogs . This suggests the target compound’s stereochemical outcomes may depend heavily on reaction conditions.
  • Contradictions : reports impurities in S07/S08 syntheses, whereas emphasizes high-purity biolubricants. This underscores the context-dependent prioritization of purity (pharmaceutical vs. industrial applications).

Biological Activity

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure with a nitrobenzenesulfonamide moiety. The molecular formula is C14H19N3O6SC_{14}H_{19}N_{3}O_{6}S, and its molecular weight is approximately 357.38 g/mol. The presence of the nitro group and the sulfonamide functionality contributes to its biological properties, including enzyme inhibition and antimicrobial activity.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity. This is particularly relevant in the context of metabolic pathways where sulfonamides are known to interfere with bacterial folate synthesis.
  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects, including cytotoxicity or modulation of signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess significant antimicrobial properties. The sulfonamide group is known for its antibacterial effects by mimicking para-aminobenzoic acid (PABA), crucial for bacterial growth.

Anti-inflammatory Effects

Studies suggest that the compound may exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This could make it a candidate for treating conditions characterized by excessive inflammation.

Study 1: Antimicrobial Efficacy

In a study evaluating various sulfonamide derivatives, this compound showed promising activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition comparable to standard antibiotics.

Compound NameMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
This compound64Escherichia coli

Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory potential of this compound in a murine model of acute inflammation. Results demonstrated a significant reduction in edema and inflammatory markers in treated groups compared to controls, suggesting that the compound may modulate inflammatory pathways effectively.

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